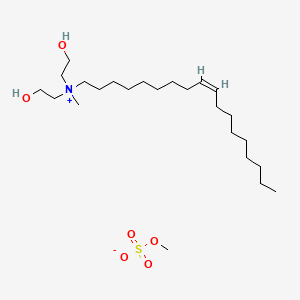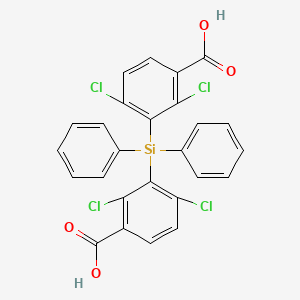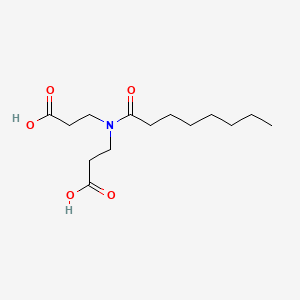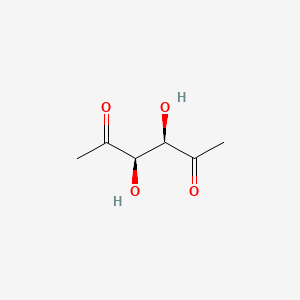
2-cyclohexylphenolate;methyl(triphenyl)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclohexylphenolate;methyl(triphenyl)phosphanium is a compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. The compound is known for its applications in organic synthesis, particularly in the Wittig reaction, which is used to form carbon-carbon double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexylphenolate;methyl(triphenyl)phosphanium typically involves the reaction of triphenylphosphine with methyl bromide. The reaction proceeds as follows:
Ph3P+CH3Br→Ph3PCH3Br
This reaction is carried out in a polar organic solvent, such as acetone, at a temperature of around 37°C. The product, methyl(triphenyl)phosphanium bromide, is then purified by filtration and washing with ether.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The reaction is typically carried out in a continuous flow reactor to ensure consistent product quality and yield. The use of automated systems for reagent addition and product separation helps to optimize the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexylphenolate;methyl(triphenyl)phosphanium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkoxides and amines are commonly used.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
2-cyclohexylphenolate;methyl(triphenyl)phosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in the Wittig reaction to form alkenes.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the synthesis of antiviral and anticancer drugs.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-cyclohexylphenolate;methyl(triphenyl)phosphanium involves its role as a nucleophile in various chemical reactions. The phosphorus atom in the compound has a lone pair of electrons, making it highly reactive towards electrophiles. In the Wittig reaction, the compound reacts with carbonyl compounds to form alkenes through the formation of a phosphonium ylide intermediate.
Comparison with Similar Compounds
Similar Compounds
- (Methoxymethyl)triphenylphosphonium chloride
- (Cyclohexylmethyl)triphenylphosphonium bromide
- (Phenylmethyl)triphenylphosphonium chloride
Uniqueness
2-cyclohexylphenolate;methyl(triphenyl)phosphanium is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable ylides makes it particularly valuable in the synthesis of complex organic molecules.
Properties
CAS No. |
93839-52-2 |
|---|---|
Molecular Formula |
C31H33OP |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
2-cyclohexylphenolate;methyl(triphenyl)phosphanium |
InChI |
InChI=1S/C19H18P.C12H16O/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h2-16H,1H3;4-5,8-10,13H,1-3,6-7H2/q+1;/p-1 |
InChI Key |
GZXCFGHBJLLRCA-UHFFFAOYSA-M |
Canonical SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(CC1)C2=CC=CC=C2[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


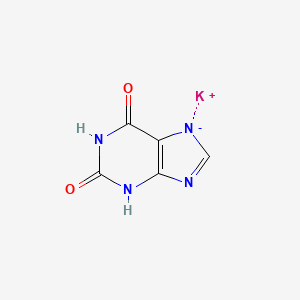

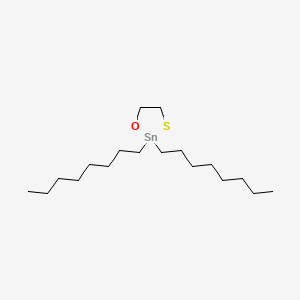
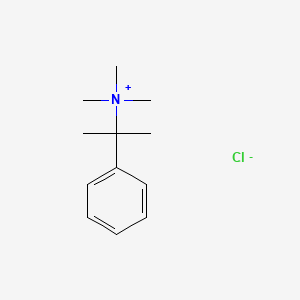
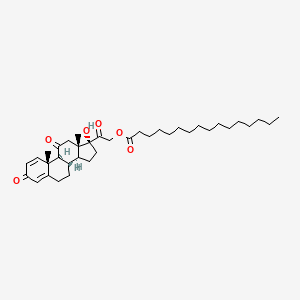

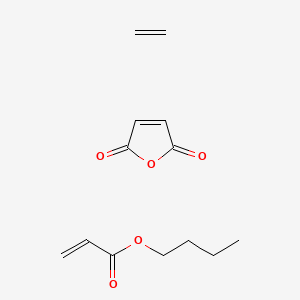
![[4-Allyl-2-methoxyphenoxy]dimethoxymethylsilane](/img/structure/B12674100.png)
